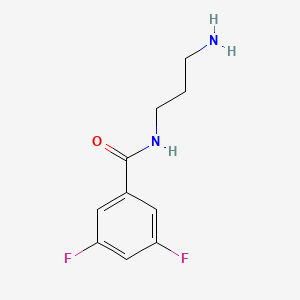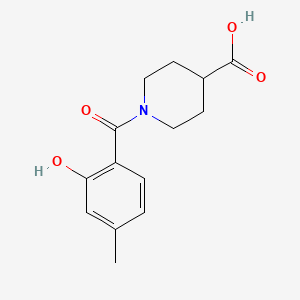
N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide, also known as Bromfenac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. It belongs to the class of drugs known as oxicams, and it is available in both oral and topical formulations. Bromfenac has been extensively studied for its potential therapeutic applications in various fields of scientific research.
Mecanismo De Acción
N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of molecules that play a key role in inflammation, pain, and fever. By inhibiting the activity of COX enzymes, N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which play a key role in the inflammatory response. N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide has also been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause cellular damage and contribute to the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide has several advantages as a research tool. It is a potent and selective inhibitor of COX enzymes, and it has been extensively studied for its pharmacological properties. However, there are also some limitations to its use in lab experiments. N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide can be toxic to cells at high concentrations, and it can also interfere with other cellular processes, making it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide. One area of research is the development of new formulations of N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide that can improve its pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide's potential use in the treatment of various inflammatory diseases, including arthritis, gout, and osteoarthritis. Finally, there is a need for further research on the mechanisms of action of N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide, including its effects on cellular signaling pathways and gene expression.
Métodos De Síntesis
The synthesis of N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide involves the reaction of 2-bromoaniline with 2-hydroxy-4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified and recrystallized to obtain pure N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide.
Aplicaciones Científicas De Investigación
N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide has been widely studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory diseases such as arthritis, gout, and osteoarthritis. N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide has also been investigated for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
N-(2-bromophenyl)-2-hydroxy-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3/c1-19-9-6-7-10(13(17)8-9)14(18)16-12-5-3-2-4-11(12)15/h2-8,17H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIZPNANLLAXAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



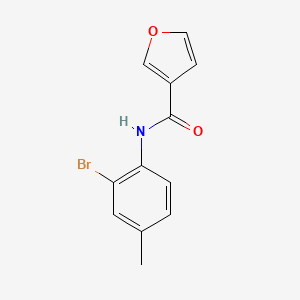
![4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B7469481.png)

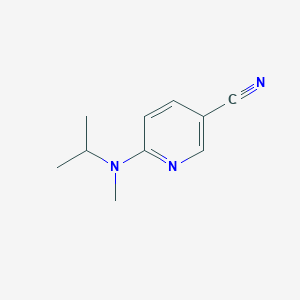

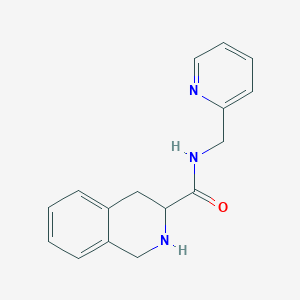



![3-chloro-6-fluoro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B7469530.png)
